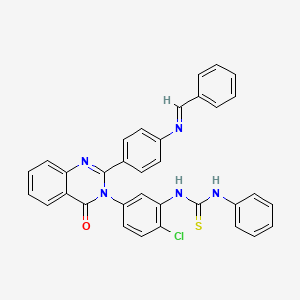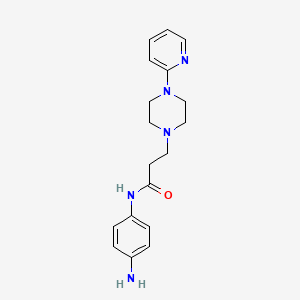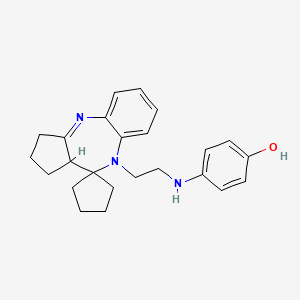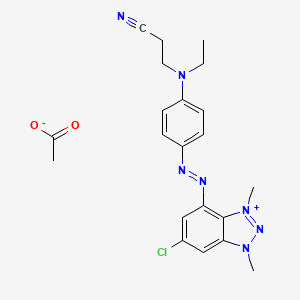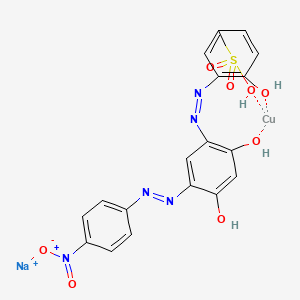
Sodium (3-((2,4-dihydroxy-5-((4-nitrophenyl)azo)phenyl)azo)-4-hydroxybenzenesulphonato(3-))cuprate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acid brown 418 is a synthetic dye belonging to the class of acid dyes. These dyes are water-soluble and are primarily used for dyeing protein-based fibers such as wool, silk, and nylon. Acid brown 418 is known for its vibrant brown color and is widely used in the textile industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acid brown 418 involves the diazotization of aromatic amines followed by coupling with phenolic compounds. The reaction typically occurs under acidic conditions, which facilitate the formation of the azo bond, a characteristic feature of azo dyes.
Industrial Production Methods
Industrial production of Acid brown 418 involves large-scale diazotization and coupling reactions. The process begins with the preparation of the diazonium salt from an aromatic amine, which is then coupled with a phenolic compound to form the dye. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acid brown 418 undergoes several types of chemical reactions, including:
Oxidation: The dye can be oxidized to form various oxidation products.
Reduction: Reduction of the azo bond leads to the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Electrophilic substitution reactions can occur in the presence of reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidized products include quinones and other aromatic compounds.
Reduction: Reduction typically yields aromatic amines.
Substitution: Substituted products depend on the specific reagents used.
Applications De Recherche Scientifique
Acid brown 418 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying azo dye chemistry and reactions.
Biology: Employed in staining techniques for visualizing biological tissues.
Medicine: Investigated for potential use in drug delivery systems due to its ability to bind to proteins.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.
Mécanisme D'action
The mechanism of action of Acid brown 418 involves its interaction with protein fibers. The dye molecules form strong ionic bonds with the positively charged sites on the fibers, resulting in a durable and colorfast dyeing process. The sulfonic acid groups in the dye structure enhance its water solubility and facilitate the binding process.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acid brown 75
- Acid brown 165
- Acid brown 355
Comparison
Acid brown 418 is unique due to its specific molecular structure, which provides excellent lightfastness and vibrant color. Compared to similar compounds, Acid brown 418 offers superior dyeing properties and is more widely used in industrial applications.
Propriétés
Numéro CAS |
83562-89-4 |
|---|---|
Formule moléculaire |
C18H13CuN5NaO8S+ |
Poids moléculaire |
545.9 g/mol |
Nom IUPAC |
sodium;copper;3-[[2,4-dihydroxy-5-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-4-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C18H13N5O8S.Cu.Na/c24-16-6-5-12(32(29,30)31)7-13(16)21-22-15-8-14(17(25)9-18(15)26)20-19-10-1-3-11(4-2-10)23(27)28;;/h1-9,24-26H,(H,29,30,31);;/q;;+1 |
Clé InChI |
IUFQCDBXPFYCGZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)[N+](=O)[O-].[Na+].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



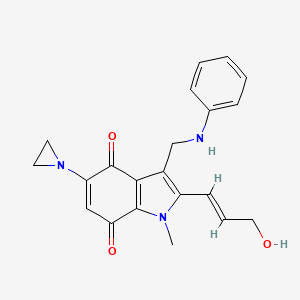

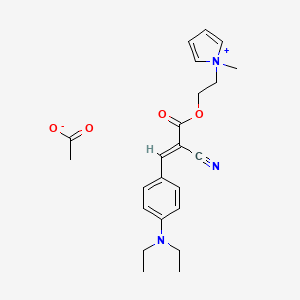
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12714983.png)
